5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione

Description

Chemical Structure and Properties:

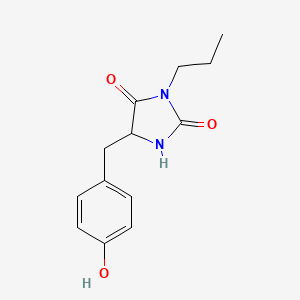

5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione (C₁₃H₁₆N₂O₃; MW: 248.28) is an imidazolidine-2,4-dione derivative featuring a 4-hydroxybenzyl substituent at position 5 and a propyl group at position 3 (Figure 1). Its structure combines a polar hydroxy group with a lipophilic propyl chain, influencing solubility and bioavailability .

Synthesis and Availability: The compound is synthesized via alkylation and condensation reactions, as inferred from methods used for analogous imidazolidinediones (e.g., hydrazide condensations in ).

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-3-propylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-7-15-12(17)11(14-13(15)18)8-9-3-5-10(16)6-4-9/h3-6,11,16H,2,7-8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTZORQCXHCSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidine ring. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazolidine ring can be reduced to form the corresponding amine.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxybenzylamine.

Substitution: Formation of 4-hydroxybenzyl ethers or esters.

Scientific Research Applications

5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Thiazolidine-2,4-dione Derivatives

Lipoxygenase (LOX) Inhibition :

Anticancer Activity :

- YPC-21440: A thiazolidinedione-piperazinyl derivative inhibits melanoma cell proliferation via ERK1/2 pathway suppression .

- Comparison : The absence of a piperazinyl group in the target compound likely limits its anticancer efficacy but may reduce off-target toxicity.

Imidazolidine-2,4-dione Derivatives

Anti-Parasitic Activity :

- (Z)-3-(4-Chlorobenzyl)-5-(4-nitro-benzylidene)-imidazolidine-2,4-dione : Induces tegumental damage in Schistosoma mansoni .

- Comparison: The hydroxybenzyl and propyl groups in the target compound lack the electronegative (Cl, NO₂) substituents critical for anti-parasitic activity, suggesting divergent biological targets.

Antidiabetic Potential:

Physicochemical and Pharmacokinetic Properties

| Compound | Substituents | LogP* | Solubility (mg/mL) | Key Activity |

|---|---|---|---|---|

| Target Compound | 5-(4-OH-benzyl), 3-propyl | 1.8 | ~0.5 (aqueous) | Understudied |

| 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione (Sigma-Aldrich) | 5-(4-OMe-3-Me-phenyl), 5-Me | 2.3 | ~0.2 | Research chemical |

| YPC-21440 | 5-(piperazinyl-benzylidene) | 3.1 | <0.1 | Anticancer (ERK inhibition) |

| 1m (Thiazolidinedione) | 5-(4-OH-benzylidene) | 1.5 | ~1.0 | Low LOX inhibition (23.0%) |

*Predicted using PubChem data and analogous structures.

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Hydroxy vs. Propyl Chain: The 3-propyl substituent increases lipophilicity (LogP ~1.8), favoring blood-brain barrier penetration but risking hepatic metabolism .

Biological Activity Gaps : While thiazolidinediones and benzylidene derivatives show validated roles in LOX inhibition () and anticancer activity (), the target compound’s bioactivity remains underexplored. Its hydroxybenzyl-propyl combination may synergize antioxidant and anti-inflammatory effects, warranting further study.

Biological Activity

5-(4-Hydroxybenzyl)-3-propylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of a hydroxybenzyl group and an imidazolidine ring, which contributes to its distinct biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Antioxidant Activity : The hydroxy group in the compound may inhibit enzymes involved in oxidative stress, providing protective effects against cellular damage.

- Enzyme Modulation : The compound can interact with neurotransmitter receptors and other enzymes, influencing various biochemical pathways that are crucial for maintaining cellular homeostasis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In comparative studies, it has shown effectiveness against several bacterial strains, surpassing traditional antibiotics in some instances .

| Microorganism | Inhibition Zone (mm) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than Cefuroxime |

| Escherichia coli | 12 | Comparable to Gentamicin |

| Bacillus subtilis | 18 | Significantly higher than standard |

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cells, it demonstrated significant growth inhibition. The IC50 values for HT-1080 were reported at approximately 19.56 µM, indicating strong anticancer potential .

Study on Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically:

- Caspase Activation : The compound was found to activate caspase-3/7, leading to programmed cell death.

- Cell Cycle Arrest : It caused cell cycle arrest at the G2/M phase in HT-1080 and A-549 cells, further supporting its role as an anticancer agent .

Antioxidant Studies

In vitro studies have shown that the compound exhibits significant antioxidant activity. This was measured using DPPH radical scavenging assays, where it demonstrated a dose-dependent response comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

This compound can be compared with other compounds containing similar functional groups:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Hydroxybenzyl alcohol | Hydroxybenzyl | Moderate antioxidant |

| 4-Hydroxybenzoic acid | Carboxylic acid | Antimicrobial but less potent |

| 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | Thiazolidine derivative | Stronger antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.